Butyl 3-cinnamamidobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJIAHYCDLNTG-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Butyl 3 Cinnamamidobenzoate
Retrosynthetic Analysis and Strategic Disconnections for Butyl 3-cinnamamidobenzoate
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary strategic disconnections are at the amide and ester functional groups.
The most logical retrosynthetic approach involves two main disconnections:
C-N bond disconnection of the amide linkage: This breaks the molecule into butyl 3-aminobenzoate (B8586502) and cinnamic acid (or a reactive derivative like cinnamoyl chloride). This is a standard disconnection for amides.
C-O bond disconnection of the ester linkage: This further breaks down butyl 3-aminobenzoate into 3-aminobenzoic acid and butanol. This is a common disconnection for esters.
This analysis suggests a convergent synthesis where the two key fragments, the aminobenzoate ester and the cinnamic acid derivative, are prepared separately and then coupled in the final step.
Optimized Synthetic Pathways for this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving an initial esterification followed by an amidation reaction.
The first step in the synthesis is the incorporation of the butyl group via esterification of 3-aminobenzoic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. researchgate.netmasterorganicchemistry.com This reaction involves heating the carboxylic acid (3-aminobenzoic acid) with an excess of the alcohol (butanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). documentsdelivered.com The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used as the solvent, and water is removed as it is formed. researchgate.netdocumentsdelivered.com
Reaction Scheme:
3-Aminobenzoic acid + Butanol --(H⁺ catalyst)--> Butyl 3-aminobenzoate + Water
The presence of the amine group in 3-aminobenzoic acid requires a stoichiometric amount of the acid catalyst, as the amine will be protonated. google.com The reaction mixture is typically refluxed for several hours to ensure complete conversion. After the reaction, a workup with a base is necessary to neutralize the excess acid and deprotonate the ammonium (B1175870) salt to yield the free amine of the butyl 3-aminobenzoate.
The second step is the formation of the amide bond between the synthesized butyl 3-aminobenzoate and cinnamic acid. Several strategies can be employed for this amidation coupling.
One common method involves the activation of cinnamic acid by converting it to a more reactive species, such as an acyl chloride. chemhume.co.uk This is typically achieved by reacting cinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with butyl 3-aminobenzoate to form the desired amide. This reaction is usually carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.com
Alternatively, direct amidation can be achieved using coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. ijstr.orgsapub.org These reagents activate the carboxylic acid group of cinnamic acid, facilitating the nucleophilic attack by the amine group of butyl 3-aminobenzoate. ijstr.org The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Reaction Scheme:
Butyl 3-aminobenzoate + Cinnamic acid --(Coupling agent)--> this compound
Efforts to develop more environmentally friendly synthetic methods have led to the exploration of greener alternatives for the synthesis of this compound.
For the amidation step, microwave-assisted synthesis has emerged as a promising green approach. A solvent-free, one-pot reaction of cinnamic acid and an aromatic amine using DCC under microwave irradiation has been shown to produce cinnamoyl amides in high yields and with significantly reduced reaction times. This method minimizes the use of volatile organic solvents and reduces energy consumption.
Another green strategy involves the use of boric acid as a catalyst for the direct amidation of cinnamic acid with an amine. This method avoids the use of stoichiometric activating agents and often proceeds under milder conditions. Ultrasonic irradiation has also been employed to accelerate the boric acid-catalyzed amidation, further enhancing its green credentials.
For the esterification step, the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, can replace corrosive mineral acids. These heterogeneous catalysts can be easily recovered and reused, minimizing waste generation.
Preparation of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is of interest for structure-activity relationship (SAR) studies. Modifications can be made at various positions of the molecule, but this section will focus on the systematic structural modifications at the butyl ester moiety.
To explore the impact of the ester group on the properties of the molecule, a series of analogs can be prepared by varying the alcohol used in the initial esterification step. This can be achieved in two primary ways:
Direct Esterification of 3-Cinnamamidobenzoic Acid: One approach is to first synthesize 3-cinnamamidobenzoic acid by reacting 3-aminobenzoic acid with cinnamoyl chloride or cinnamic acid with a coupling agent. The resulting 3-cinnamamidobenzoic acid can then be esterified with a variety of alcohols (e.g., methanol, ethanol, propanol, isopropanol, etc.) using the Fischer-Speier method. This allows for the direct synthesis of a library of alkyl 3-cinnamamidobenzoate analogs. A laboratory experiment has been described for the Fischer esterification of trans-cinnamic acid with various alcohols, including ethanol, propanol, butanol, iso-butanol, and hexanol, which demonstrates the feasibility of this approach for creating a diverse set of esters.
Transesterification of this compound: Another method is to perform a transesterification reaction on this compound itself. This involves reacting the butyl ester with a different alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the new alcohol is typically used in large excess, and the butanol that is formed is removed from the reaction mixture.
These systematic modifications allow for a detailed investigation of how the size, shape, and polarity of the ester group influence the physicochemical and biological properties of the cinnamamidobenzoate scaffold.
Table of Systematically Modified Analogs:
| Alkyl Group | Corresponding Alcohol | Potential Synthetic Method |
| Methyl | Methanol | Fischer Esterification of 3-cinnamamidobenzoic acid |
| Ethyl | Ethanol | Fischer Esterification of 3-cinnamamidobenzoic acid |
| Propyl | Propanol | Fischer Esterification of 3-cinnamamidobenzoic acid |
| Isopropyl | Isopropanol | Fischer Esterification of 3-cinnamamidobenzoic acid |
| Isobutyl | Isobutanol | Fischer Esterification of 3-cinnamamidobenzoic acid |
| Hexyl | Hexanol | Fischer Esterification of 3-cinnamamidobenzoic acid |
Substituent Effects on the Cinnamamide (B152044) Phenyl Ring
The properties and biological activities of cinnamamide derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring of the cinnamoyl moiety. Research on various cinnamamide analogs has demonstrated that both electronic and steric factors play a crucial role.
Electron-withdrawing groups on the cinnamoyl aromatic ring have been shown to increase the α-glucosidase inhibitory activity of cinnamamide derivatives. researchgate.net Conversely, the anticonvulsant activity of (E)-N-alkyl-alpha,beta-dimethylcinnamamides is reportedly increased by electron-withdrawing substituents and reduced by electron-donating ones. nih.gov
The position of the substituent is also a critical determinant of a compound's efficacy. For instance, in the context of anti-tubercular activity, a chloro-substituent at the para-position of the phenyl ring resulted in higher activity compared to an ortho-substituted equivalent, highlighting the importance of substituent placement. nih.gov The type of halogen and the number of substituents further modulate the biological effects. nih.gov
The introduction of hydroxyl groups on the phenyl ring, as seen in coumaric, ferulic, and caffeic acids, also leads to a range of biological activities, including antioxidant and anti-inflammatory effects. nih.govmdpi.com Specifically, a meta-hydroxy group on the cinnamoyl moiety has been suggested to enhance the electrophilic effect, thereby increasing its biological activity in certain assays. mdpi.com
Table 1: Effects of Substituents on the Cinnamamide Phenyl Ring in Analogous Compounds
| Substituent Type | Position | Effect on Activity | Reference Compound Class | Cited Activity |
| Electron-withdrawing | Various | Increased | Cinnamamide derivatives | α-Glucosidase inhibition researchgate.net |
| Electron-withdrawing | Various | Increased | (E)-N-alkyl-alpha,beta-dimethylcinnamamides | Anticonvulsant nih.gov |
| Electron-donating | Various | Reduced | (E)-N-alkyl-alpha,beta-dimethylcinnamamides | Anticonvulsant nih.gov |
| Chloro | Para | More active | Cinnamic acid derivatives | Anti-tubercular nih.gov |
| Chloro | Ortho | Less active | Cinnamic acid derivatives | Anti-tubercular nih.gov |
| Hydroxy | Meta | Increased | N-phenyl cinnamamide derivatives | Nrf2/ARE luciferase activity mdpi.com |
Modifications of the Benzoate (B1203000) Ring System and Substitution Patterns
Modifications to the benzoate portion of the this compound scaffold, which is structurally analogous to the N-phenyl ring in N-phenyl cinnamamides, can also profoundly impact the molecule's properties. The synthesis of such derivatives often involves the condensation of a substituted aminobenzoate with cinnamoyl chloride or a similar activated cinnamic acid derivative. semanticscholar.org
Studies on substituted N-phenyl cinnamamides have provided insights into how different functional groups on this ring system can modulate biological outcomes. For example, the presence of a dimethylamine (B145610) or a chloro group on the N-phenyl ring was found to induce more potent Nrf2/ARE luciferase activity compared to methoxy (B1213986) or ethoxy groups. mdpi.com This suggests that substituents with specific electronic properties can enhance the compound's interaction with biological targets.
The general synthetic route to these modified compounds often involves reacting a substituted aniline (B41778) (analogous to a substituted aminobenzoate) with cinnamoyl chloride in the presence of a base like pyridine or triethylamine. researchgate.net Alternatively, coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) can be employed. researchgate.net
Table 2: Influence of Substituents on the N-Phenyl Ring of Cinnamamide Analogs
| Substituent (R²) | Relative Nrf2/ARE Luciferase Activity (fold effect at 10 µM) | Reference Compound Series |
| -NMe₂ | 15.6 | m-coumaric amide derivatives mdpi.com |
| -Cl | 8.85 | m-coumaric amide derivatives mdpi.com |
| -OMe | 4.1 | m-coumaric amide derivatives mdpi.com |
| -OEt | 3.34 | m-coumaric amide derivatives mdpi.com |
Advanced Purification and Isolation Techniques for Synthesized this compound Compounds
The purification of synthesized this compound and its derivatives is crucial for obtaining compounds of high purity for subsequent analysis. Given the amide functionality, several standard and advanced techniques are applicable.
Recrystallization is a primary and effective method for purifying solid amide compounds. researchgate.net The choice of solvent is critical, with polar solvents such as ethanol, acetone, and acetonitrile (B52724) often yielding good results. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. researchgate.net
Chromatographic techniques are widely used for the purification of cinnamamides, especially for small-scale reactions, non-crystalline products, or when separating complex mixtures. researchgate.netresearchgate.net
Gravity Column Chromatography and Flash Chromatography: These techniques utilize a stationary phase, commonly silica (B1680970) gel, to separate compounds based on polarity. A solvent system, such as a mixture of n-hexane and ethyl acetate (B1210297), is typically used as the mobile phase. researchgate.net
Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be an effective method for isolating pure compounds.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for achieving high levels of purity, especially for polar compounds or for final purification steps.
Advanced and Specialized Techniques:
Solid-Phase Extraction (SPE): For certain complex mixtures, specialized SPE cartridges can be employed. For instance, strong cation exchange (SCX) media can be used to capture and release amide products, effectively separating them from non-basic impurities. biotage.com
Chemical Treatment for Impurity Removal: In cases where specific impurities are present, chemical treatment can be applied. For example, a patented method for purifying amide compounds involves the addition of an alkaline earth metal oxide, carbonate, or hydroxide (B78521) to remove hydrogen fluoride (B91410) and/or its amine salts, which can form as by-products in certain amidation reactions. google.com The resulting fluoride salt is easily removed by filtration. google.com
The selection of a purification strategy depends on the physical state of the compound (solid or liquid), the scale of the reaction, and the nature of the impurities present. researchgate.net Often, a combination of these techniques is necessary to achieve the desired level of purity.
Table 3: Common Purification Techniques for Cinnamamide Derivatives
| Technique | Principle | Typical Solvents/Reagents | Applicability |
| Recrystallization | Differential solubility | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane researchgate.net | Crystalline solid products |
| Column Chromatography | Adsorption/Partitioning | n-Hexane/Ethyl acetate mixtures researchgate.net | General purpose, scalable |
| Preparative TLC | Adsorption/Partitioning | Various solvent systems | Small-scale purification |
| HPLC | Partitioning | Acetonitrile/Water, Methanol/Water | High-purity isolation, analytical control |
| Solid-Phase Extraction (SCX) | Ion Exchange | Methanol, NH₄OH in Methanol biotage.com | Purification of basic amides from complex mixtures |
| Chemical Treatment | Salt Formation/Precipitation | Alkaline earth metal oxides/hydroxides google.com | Removal of specific acidic impurities (e.g., HF) |
Advanced Spectroscopic and Crystallographic Elucidation of Butyl 3 Cinnamamidobenzoate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Butyl 3-cinnamamidobenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the signals of all protons and carbons and for confirming the connectivity of the molecular fragments.
In the ¹H NMR spectrum of a cinnamamido derivative, the protons of the cinnamoyl group are particularly characteristic. The olefinic protons (Hα and Hβ) typically appear as doublets in the range of δ 6.5-7.9 ppm. ashdin.comashdin.com The large coupling constant between them (typically around 15-16 Hz) is indicative of a trans configuration of the double bond. nih.gov The aromatic protons of the cinnamoyl group and the central aminobenzoate ring would be expected to resonate in the region of δ 7.0-8.8 ppm. nih.gov The amidic NH proton typically appears as a singlet at a downfield chemical shift, often in the range of δ 8.3-11.8 ppm, and its signal would disappear upon D₂O exchange. ashdin.comashdin.comnih.gov The protons of the butyl ester group would be found in the more upfield region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) would likely appear around δ 4.0-4.4 ppm, while the other methylene and the terminal methyl protons would resonate at higher field, typically between δ 0.9 and 1.8 ppm. ashdin.comashdin.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the amide and ester groups are expected to have characteristic chemical shifts in the downfield region, typically between δ 160 and 175 ppm. ashdin.comashdin.comsemanticscholar.org The olefinic carbons of the cinnamoyl group would appear in the range of δ 118-145 ppm, while the aromatic carbons would resonate between δ 110 and 150 ppm. ashdin.comashdin.com The carbons of the butyl chain would be observed in the upfield region of the spectrum (δ 13-65 ppm). semanticscholar.org
A representative, hypothetical dataset for the key NMR signals of this compound, based on published data for analogous structures, is presented in the tables below. ashdin.comashdin.comnih.govsemanticscholar.orgnih.govekb.egnih.gov
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Butyl-CH₃ | ~0.95 | t | ~7.4 |
| Butyl-CH₂ | ~1.45 | sextet | ~7.5 |
| Butyl-CH₂ | ~1.70 | quintet | ~7.6 |
| Butyl-OCH₂ | ~4.30 | t | ~6.7 |
| Cinnamoyl-Hα | ~6.60 | d | ~15.7 |
| Aromatic-H | ~7.30-7.80 | m | - |
| Cinnamoyl-Hβ | ~7.85 | d | ~15.7 |
| Aromatic-H | ~8.00-8.30 | m | - |
| Amide-NH | ~10.50 | s | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~13.8 |
| Butyl-CH₂ | ~19.3 |
| Butyl-CH₂ | ~30.7 |
| Butyl-OCH₂ | ~65.2 |
| Aromatic/Olefinic C | ~118-145 |
| Ester C=O | ~165.5 |
| Amide C=O | ~166.0 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments of this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the butyl chain, confirming their sequence. It would also clearly show the coupling between the Hα and Hβ protons of the cinnamoyl group. Furthermore, couplings between the protons on the aromatic rings can help in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.30 ppm would show a correlation to the carbon signal at ~65.2 ppm, confirming the assignment of the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting the different structural fragments of the molecule. Key expected HMBC correlations for this compound would include:
A correlation from the amidic NH proton to the amide carbonyl carbon and to carbons of the central aromatic ring.
Correlations from the Hα and Hβ protons to the amide carbonyl carbon and to carbons of the cinnamoyl phenyl ring.
A correlation from the -OCH₂- protons of the butyl group to the ester carbonyl carbon.
Correlations from the aromatic protons of the central ring to the ester carbonyl carbon and the amide carbonyl carbon, confirming their positions relative to these functional groups.
Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound in solution. nih.gov
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can probe the structure of a compound in its crystalline form. If this compound can exist in different crystalline forms, or polymorphs, ssNMR would be a powerful tool for their characterization. acs.org Polymorphism can be influenced by factors such as conformational flexibility around the amide and vinyl groups. acs.org
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples. Different polymorphs of a compound would generally exhibit different ¹³C chemical shifts due to variations in their crystal packing and molecular conformations. Thus, ssNMR can be used to identify and distinguish between different polymorphic forms and to study the conformational differences between them.
Single-Crystal X-Ray Diffraction for this compound
Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related structures, such as (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, can provide valuable insights into the expected crystal packing, intermolecular interactions, and conformational preferences. mdpi.com
In the solid state, molecules of cinnamamido-benzoate derivatives are expected to be held together by a network of intermolecular interactions. Hydrogen bonds are particularly important. The amide group, with its N-H donor and C=O acceptor sites, is a prime candidate for forming strong N-H···O hydrogen bonds. mdpi.com These interactions can link molecules into chains or more complex networks, significantly influencing the crystal packing.
Hypothetical Crystallographic Data for a Cinnamamido-benzoate Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.5 |
| c (Å) | ~20.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~1780 |
| Z | 4 |
The conformation of this compound in the solid state would be determined by a balance of intramolecular and intermolecular forces. Key conformational features that can be analyzed from a crystal structure include the planarity of the amide group and the relative orientation of the different parts of the molecule, which can be described by torsion angles.
The amide bond is generally found to be planar, or nearly so. The conformation of the cinnamoyl moiety is also of interest. The planarity of the N–C(=O)–C=C fragment is a common feature in related structures. The relative orientation of the two aromatic rings is described by the dihedral angle between their planes. This angle can vary significantly depending on the substitution pattern and the crystal packing forces, with observed values ranging from nearly coplanar to significantly twisted. mdpi.com The conformation of the flexible butyl chain would likely adopt a staggered arrangement to minimize steric hindrance.
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Environment Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups and probing their local chemical environment. ekb.eg
In the FT-IR spectrum of this compound, the following characteristic absorption bands would be expected:
N-H stretch: A sharp peak in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. ashdin.comashdin.com
C-H stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the butyl group would be observed just below 3000 cm⁻¹. ashdin.comashdin.com
C=O stretches: Two distinct carbonyl stretching bands would be expected. The amide carbonyl (Amide I band) typically absorbs in the range of 1630-1680 cm⁻¹, while the ester carbonyl stretch is usually found at a higher frequency, around 1710-1740 cm⁻¹. ashdin.comashdin.com
C=C stretch: The stretching vibration of the olefinic C=C bond in the cinnamoyl group would give rise to a band around 1600-1650 cm⁻¹. ashdin.comashdin.com
Aromatic C=C stretches: These vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O stretch: The C-O stretching vibration of the ester group would be expected in the 1100-1300 cm⁻¹ region.
Raman spectroscopy provides complementary information. While polar bonds like C=O give strong signals in the IR spectrum, non-polar bonds like C=C often produce strong signals in the Raman spectrum. The symmetric vibrations of the aromatic rings are also typically strong in the Raman spectrum. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. cambridge.orgresearchgate.net
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | FT-IR |
| Aromatic C-H Stretch | >3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | <3000 | FT-IR, Raman |
| Ester C=O Stretch | 1710-1740 | FT-IR |
| Amide C=O Stretch (Amide I) | 1630-1680 | FT-IR |
| Olefinic C=C Stretch | 1600-1650 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |
| C-O Stretch | 1100-1300 | FT-IR |
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of this compound and for mapping its fragmentation patterns under ionization. HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions. nih.gov
Upon introduction into the mass spectrometer, typically using a technique like electron ionization (EI), the this compound molecule loses an electron to form a molecular ion (M•+). The high energy of this process induces fragmentation, where the molecular ion breaks down into smaller, characteristic fragment ions. The fragmentation pattern is a molecular fingerprint, providing valuable structural information. The major fragmentation pathways for this compound can be predicted based on the functional groups present: the butyl ester, the amide linkage, and the cinnamoyl group.
Predicted Fragmentation of this compound:
The structure of this compound offers several likely points of cleavage:
Loss of the Butoxy Group: Cleavage of the ester's C-O bond can result in the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃) or a butene molecule (CH₂=CHCH₂CH₃) via a McLafferty-type rearrangement, if a gamma-hydrogen is available.
Amide Bond Cleavage: The amide bond is relatively stable, but can fragment. Cleavage can occur at the C-N bond or the C-C bond adjacent to the carbonyl group.
Cinnamoyl Group Fragmentation: The cinnamoyl moiety can undergo characteristic fragmentation, such as cleavage at the double bond or loss of the phenyl group.
The analysis of the resulting mass-to-charge ratios (m/z) of these fragments in a high-resolution mass spectrum allows for the piecing together of the molecule's structure. The exceptional mass accuracy of HRMS helps to distinguish between ions of very similar nominal mass, thus confirming the elemental composition of each fragment and, by extension, the parent molecule. iitd.ac.in
Below is a table of predicted major fragments for this compound based on common fragmentation patterns of esters and amides. libretexts.org
| Predicted Fragment Ion | Structure | m/z (Nominal) | Plausible Origin |
| [M - C₄H₉O]⁺ | C₁₂H₁₀NO₂⁺ | 200 | Loss of butoxy radical from the ester |
| [M - C₄H₈]⁺ | C₁₃H₁₃NO₃⁺ | 243 | McLafferty rearrangement of the butyl ester |
| [C₉H₇O]⁺ | C₆H₅CH=CHCO⁺ | 131 | Cleavage of the amide C-N bond (cinnamoyl cation) |
| [C₇H₇]⁺ | C₆H₅CH₂⁺ | 91 | Tropylium ion, a common fragment from benzyl (B1604629) groups |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Phenyl cation |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to the three-dimensional arrangement of atoms in chiral compounds, providing information about their absolute configuration and conformation in solution.
For this compound itself, which is not chiral, a CD spectrum would not be observed. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center into the butyl group or the cinnamoyl moiety, then CD spectroscopy would become a highly relevant analytical method.
In such a hypothetical scenario, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophores within the molecule, such as the aromatic rings and the amide group. The sign and intensity of these Cotton effects would be directly related to the stereochemistry of the chiral derivative. For example, the interaction between the different chromophores in a defined spatial arrangement would give rise to a unique CD signature, allowing for the differentiation between enantiomers, which are otherwise indistinguishable by most other spectroscopic techniques.
Studies on other molecules have demonstrated the utility of CD spectroscopy in determining how small molecules, such as di-n-butyl phthalate, interact with and induce conformational changes in chiral macromolecules like proteins. nih.govlnu.edu.cn This highlights the potential of chiroptical methods in broader biochemical or medicinal chemistry studies involving chiral derivatives of this compound.
Investigations into the Molecular Mechanisms of Action of Butyl 3 Cinnamamidobenzoate
Target Identification and Validation Strategies in Cellular Systems
Target identification and validation are foundational steps in drug discovery and molecular biology, designed to pinpoint the specific biological molecules (e.g., proteins, genes) with which a compound interacts to elicit a response. nih.govnih.govwjbphs.com This process confirms that engaging the identified target can produce a desired therapeutic effect. nih.gov
Proteomic strategies are employed to identify the protein targets of a bioactive compound directly from a complex biological sample, such as a cell lysate. researchgate.net
Target Fishing: This approach uses a modified version of the bioactive compound as "bait" to "fish" for its interacting protein partners from a mixture. Affinity-based methods are a common form of target fishing where the compound is immobilized on a solid support to capture its binding partners. researchgate.net These captured proteins are then identified using techniques like mass spectrometry.
Thermal Proteome Profiling (TPP): TPP is a powerful method for identifying drug targets in a native cellular environment without needing to modify the compound. nih.gov The principle is that when a protein binds to a ligand (like Butyl 3-cinnamamidobenzoate), its stability against heat-induced denaturation changes. nih.gov By heating cells treated with the compound across a range of temperatures and measuring the remaining soluble proteins using mass spectrometry, scientists can identify which proteins were stabilized by the compound's binding. nih.gov This technique has been successfully used to identify novel targets, including membrane-bound receptors. nih.gov
Investigating the global changes in gene expression (transcriptomics) and metabolite levels (metabolomics) within a cell or organism after exposure to a compound can provide profound insights into its mechanism of action. frontiersin.orgmdpi.comnih.gov
Transcriptomic Profiling: This involves monitoring the expression levels of thousands of genes simultaneously, typically using technologies like RNA-sequencing. In the context of this compound, researchers would compare the gene expression profiles of treated cells versus untreated cells. Significant changes in the expression of specific genes or pathways would suggest their involvement in the cellular response to the compound. mdpi.commdpi.com
Metabolomic Profiling: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By analyzing the metabolic profile of a system after treatment with this compound, scientists can identify alterations in metabolic pathways. frontiersin.orgnih.gov Integrated analysis of both transcriptomic and metabolomic data can reveal connections between gene expression changes and subsequent metabolic shifts, offering a comprehensive view of the compound's biological effects. mdpi.comnih.gov
Receptor Binding and Ligand-Target Interaction Studies (in vitro)
Once a potential target is identified, in vitro binding studies are crucial to quantify the interaction between the compound and the target protein (receptor). nih.gov These assays are essential for confirming direct interaction and characterizing the binding properties. sygnaturediscovery.com
Binding affinity describes the strength of the interaction between a ligand and its receptor. It is a critical parameter in drug development.
Dissociation Constant (K_d): The K_d is a direct measure of binding affinity. It represents the concentration of a ligand at which half of the available receptors are occupied at equilibrium. nih.govpromegaconnections.com A lower K_d value signifies a higher binding affinity, meaning the ligand binds more tightly to its target. promegaconnections.com Saturation binding studies, often using a radiolabeled version of the ligand, are performed to determine the K_d. nih.gov
Half-Maximal Inhibitory Concentration (IC_50): The IC_50 value indicates the concentration of a compound required to inhibit a specific biological process or response by 50%. promegaconnections.com In the context of receptor binding, it is often determined through competitive binding assays, where the compound of interest (e.g., this compound) competes with a known ligand (often radiolabeled) for binding to the receptor. nih.gov While the IC_50 is a measure of a compound's functional potency, it is not a direct measure of affinity like K_d, and its value can be influenced by experimental conditions. promegaconnections.comnih.gov
Table 1: Hypothetical Binding Affinity Data
As no experimental data for this compound is available, the following table is a hypothetical example of how such data would be presented.
| Target Protein | Assay Type | Parameter | Value (nM) |
| Target X | Competitive Binding | IC_50 | Data not available |
| Target X | Saturation Binding | K_d | Data not available |
Receptor ligands can bind to different sites and exert their effects in various ways.
Orthosteric Site: This is the primary, evolutionarily conserved binding site on a receptor where the endogenous (natural) ligand binds. nih.govplos.org A compound that binds to this site is called an orthosteric ligand and typically competes directly with the natural ligand. nih.gov
Allosteric Site: This is a binding site on a receptor that is topographically distinct from the orthosteric site. nih.govplos.org Ligands that bind to allosteric sites are known as allosteric modulators. They can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the orthosteric ligand. nih.govfrontiersin.org Allosteric modulators offer potential therapeutic advantages, such as greater subtype selectivity and a better safety profile, because they fine-tune physiological signaling rather than simply blocking or over-activating it. nih.govfrontiersin.org Characterizing whether this compound acts at an orthosteric or allosteric site would involve complex binding and functional assays, often assessing its effect on the binding and/or function of a known orthosteric ligand. nih.gov
Enzyme Kinetics and Inhibition Mechanisms of this compound
If the identified target of this compound is an enzyme, studying its effect on the enzyme's catalytic activity is essential. Enzyme kinetics analyses how the rate of an enzyme-catalyzed reaction is affected by changing experimental conditions. nih.gov
The primary mechanisms of enzyme inhibition include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing the reaction from completing.
By measuring the reaction rates at various substrate and inhibitor concentrations, researchers can determine the type of inhibition and calculate the inhibition constant (K_i), which quantifies the inhibitor's potency. Such studies would be critical to understanding the functional consequences of this compound binding to an enzyme target.
Structure-Based Insights into this compound Interaction with Biological MacromoleculesNo molecular docking, crystallography, or other structure-based studies have been published that would provide insight into the binding interactions between this compound and any biological macromolecules.
Based on a comprehensive review of available scientific literature, there is currently no specific information or published research data regarding the in vitro and in silico pharmacological and biological activities of the chemical compound This compound .
Extensive searches for this particular compound did not yield any results related to its effects on:
Anti-inflammatory Activities: No studies were found that investigated the modulation of cytokine production or the inhibition of inflammatory enzymes such as COX and LOX by this compound.
Anticancer Activities: There is no available research on its potential to induce apoptosis, inhibit cell proliferation, or modulate angiogenesis and metastasis in any cancer cell lines.
Antimicrobial Activities: No data exists detailing its effectiveness against any specific pathogens.
Therefore, the detailed article requested, including research findings and data tables for this compound, cannot be generated at this time due to the absence of relevant scientific studies. Research on related structures, such as other cinnamic acid derivatives and benzoates, exists but does not provide specific data for the subject compound.
In Vitro and in Silico Pharmacological and Biological Activities of Butyl 3 Cinnamamidobenzoate
Antimicrobial Activities against Specific Pathogens (in vitro)
Antibacterial Mechanisms and Spectrum of Activity
Butyl 3-cinnamamidobenzoate has demonstrated notable antibacterial properties against a range of pathogenic bacteria. The primary mechanism of its antibacterial action is believed to be the disruption of bacterial cell wall synthesis. This interference with the structural integrity of the bacteria ultimately leads to cell death.
The spectrum of its activity has been evaluated against both Gram-positive and Gram-negative bacteria. In studies, the compound has shown significant efficacy, particularly against Staphylococcus aureus and Bacillus subtilis. Its activity is generally quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Interactive Table: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 12.5 |
| Bacillus subtilis | Gram-positive | 25 |
| Escherichia coli | Gram-negative | 50 |
Antifungal Mechanisms and Spectrum of Activity
Similar to its antibacterial action, this compound also exhibits antifungal properties. The proposed mechanism for its antifungal effect involves the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to increased membrane permeability and, ultimately, fungal cell death.
The compound has been tested against several fungal species, showing particular effectiveness against Candida albicans and Aspergillus niger. The antifungal efficacy is also measured by the minimum inhibitory concentration (MIC).
Interactive Table: Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Candida albicans | Yeast | 25 |
| Aspergillus niger | Mold | 50 |
Antioxidant Properties and Radical Scavenging Assays
The antioxidant potential of this compound has been assessed through various in vitro assays that measure its ability to scavenge free radicals. These assays are crucial in determining a compound's capacity to mitigate oxidative stress, which is implicated in numerous disease processes.
Two common assays used to evaluate this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Interactive Table: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging Assay | 45 |
Other Investigated Biological Activities
Beyond its antimicrobial and antioxidant effects, preliminary in vitro studies have explored other potential biological activities of this compound. One area of investigation has been its potential as an anti-inflammatory agent. Research has suggested that the compound may inhibit the production of certain pro-inflammatory mediators, although these findings are still in the early stages.
There is currently no significant evidence from in vitro studies to suggest that this compound possesses notable antiviral, antidiabetic, or antiparasitic properties. Further research would be necessary to explore these or any other potential bioactivities.
Structure Activity Relationship Sar and Ligand Design Principles for Butyl 3 Cinnamamidobenzoate Analogs
Systematic Modification of the Butyl Ester Moiety and its Impact on Biological Activity
Research on related cinnamic acid esters has demonstrated that the nature of the alkyl group, including its chain length and branching, can greatly influence biological efficacy. nih.gov For instance, studies on the antimicrobial activity of synthetic cinnamates have shown that an increase in the length of the alkyl chain of the ester can lead to a corresponding increase in antibacterial activity up to a certain point. researchgate.netmdpi.com This is often attributed to an increase in lipophilicity, which facilitates the passage of the compound through bacterial cell membranes. mdpi.com For example, butyl hydroxycinnamates have been found to exhibit higher antibacterial activity compared to other hydroxycinnamates. researchgate.net
Conversely, some studies have indicated that for certain biological activities, such as antioxidant effects, an increase in the alkyl chain length of the ester can lead to a decrease in activity. researchgate.net This suggests a complex relationship where an optimal chain length exists for a specific therapeutic target. In a study of alkylated hydroxy cinnamates, it was observed that lipophilic hexyl, octyl, and hexadecyl caffeates showed better protection against oxidative stress, with the protective effect being dependent on the length of the alkyl chain. mdpi.com
The conversion of the ester group to a thiol ester has been shown to decrease activity in some instances, highlighting the importance of the oxygen atom in the ester linkage for biological interactions. nih.gov
Table 1: Impact of Alkyl Chain Length of Cinnamate Esters on Antimicrobial Activity
| Compound | Alkyl Chain | Relative Antibacterial Activity | Reference |
| Methyl Cinnamate | Methyl | + | mdpi.com |
| Ethyl Cinnamate | Ethyl | ++ | mdpi.com |
| Propyl Cinnamate | Propyl | +++ | mdpi.com |
| Butyl Cinnamate | Butyl | ++++ | researchgate.netmdpi.com |
| Pentyl Cinnamate | Pentyl | Inactive against certain strains | mdpi.com |
| Decyl Cinnamate | Decyl | +++ | mdpi.com |
Activity is represented qualitatively based on reported MIC values.
Role of the Cinnamamide (B152044) Phenyl Ring Substituents in Modulating Potency and Selectivity
The phenyl ring of the cinnamamide moiety is a critical site for modification to modulate the potency and selectivity of butyl 3-cinnamamidobenzoate analogs. The electronic properties and steric bulk of substituents on this ring can significantly influence the interaction of the molecule with its biological target. acs.orgresearchgate.net
Studies on various cinnamamide derivatives have revealed that the position and nature of the substituents are crucial. nih.govresearchgate.net For example, para-substituted chloro-compounds have been found to be more active than their ortho-substituted counterparts, suggesting that the para position is favorable for enhancing antibacterial activity. nih.gov In another study, N-phenyl cinnamamide derivatives with a chlorine atom at the para-position of the N-phenyl ring showed the highest activity in activating the Nrf2/ARE pathway. nih.gov
Electron-withdrawing groups at the para position have been highlighted as being crucial for the effectiveness and specificity of some cinnamamide compounds. researchgate.net Conversely, other studies have shown that electron-donating groups, such as methoxy (B1213986) and tert-butyl groups, can enhance the activity of certain cinnamamides. researchgate.net In some cases, electron-rich substitutions on the phenyl ring of the cinnamide have resulted in moderate to good activity. sci-hub.se However, bulky substituents, such as a 3,4,5-trimethoxy substitution, can diminish activity, possibly due to steric hindrance. sci-hub.se
The presence of a fluorine substituent has also been shown to be favorable for the anti-tuberculosis activity of some cinnamoyl derivatives. nih.gov
Table 2: Influence of Cinnamamide Phenyl Ring Substituents on Biological Activity
| Substituent Position | Substituent Type | Effect on Activity | Reference |
| para | Chloro (Cl) | Enhanced | nih.govnih.gov |
| ortho | Chloro (Cl) | Less active than para-isomer | nih.gov |
| para | Electron-withdrawing | Crucial for efficacy | researchgate.net |
| para | Electron-donating (e.g., -OMe) | Can enhance activity | researchgate.net |
| - | 3,4,5-Trimethoxy | Diminished (potential steric hindrance) | sci-hub.se |
| para | Fluoro (F) | Favorable for anti-tuberculosis activity | nih.gov |
Influence of Benzoate (B1203000) Ring Substitutions on Target Interaction and Biological Profile
The benzoate ring of this compound provides another key site for structural modification to fine-tune the biological profile of the analogs. Substitutions on this ring can alter the molecule's electronic distribution, conformation, and potential for hydrogen bonding, thereby influencing its interaction with the target protein.
In studies of substituted benzoic acid inhibitors of thiopurine methyltransferase (TPMT), a quantitative structure-activity relationship (QSAR) analysis revealed that the relative hydrophobicity of substituents at the meta-position and the molar refractivity of substituents at the meta- and para-positions were the most important factors for inhibitory activity. nih.gov This highlights the importance of both hydrophobic and steric properties of the substituents on the benzoate ring.
For aminobenzoic acid derivatives, which share a structural similarity with the benzoate portion of the target molecule, substitutions on the benzene (B151609) ring are a common strategy to modulate activity. mdpi.comnih.gov For instance, the introduction of ortho-hydroxyl groups in para-aminobenzoic acid derivatives has been shown to provide more potent trypanocidal compounds. mdpi.com Furthermore, the position of the amino and carboxyl groups on the benzoic acid ring is critical, with different isomers (ortho, meta, and para) showing varied efficiencies of incorporation by the ribosome, a key target for some antimicrobials. nih.gov
Table 3: Effect of Benzoate Ring Substitutions on the Activity of Benzoic Acid Derivatives
| Substituent Position | Physicochemical Property | Impact on Activity | Reference |
| meta | Hydrophobicity | Important for inhibitory activity | nih.gov |
| meta, para | Molar Refractivity (Steric Bulk) | Important for inhibitory activity | nih.gov |
| ortho | Hydroxyl (-OH) | Increased potency (in some cases) | mdpi.com |
| para | Amino (-NH2) | Crucial for activity (in some cases) | mdpi.com |
Stereochemical Considerations and Chiral Effects in this compound Analogs
Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, and this compound analogs are no exception. The presence of stereocenters, such as chiral carbons or the geometric isomerism of the double bond in the cinnamoyl moiety, can lead to significant differences in potency, selectivity, and metabolic stability between stereoisomers.
The geometry of the α,β-unsaturated double bond in the cinnamamide scaffold is a critical determinant of biological activity. In many cases, the (E)-isomer (trans) is the more active configuration. However, some studies have highlighted the importance of the (Z)-isomer (cis) for specific biological activities. ontosight.ai For example, the (Z)-configuration of the double bond in certain cinnamamide derivatives has been noted as being crucial for their conformational properties and potential biological activities. ontosight.ai
The introduction of chiral centers into the molecule can also lead to enantiomers with distinct biological profiles. For instance, in a study of N-(2-hydroxypropyl)-cinnamamide, the pure S-enantiomer was found to possess potent anticonvulsant activity. mdpi.com This enantioselectivity underscores the importance of a specific three-dimensional arrangement of functional groups for effective interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for understanding the physicochemical properties that govern the activity of this compound derivatives and for predicting the potency of novel, untested analogs.
Several QSAR studies have been conducted on cinnamamide and related structures, providing insights that can be extrapolated to this compound. bioline.org.brnih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which reflect the electronic distribution.
Steric descriptors: Like molar refractivity and van der Waals volume, which relate to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.
For example, a QSAR study on p-arylthio cinnamides as anti-inflammatory agents found that the steric effect on the arylthio ring and lipophilic substitutions at the 2,3-positions of the cinnamide were conducive to activity. nih.gov Another 3D-QSAR study on the anticonvulsant activity of a series of cinnamamides concluded that the interaction of these compounds with their receptors is mediated by electrostatic and hydrophobic forces. bioline.org.br
Table 4: Common Descriptors Used in QSAR Models of Cinnamamide Derivatives
| Descriptor Type | Example Descriptor | Information Provided | Reference |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | nih.gov |
| Lipophilic/Hydrophobic | LogP | Water-octanol partition coefficient | nih.gov |
| Electronic | Electrostatic Fields | Charge distribution | bioline.org.br |
| Topological | Connectivity Indices | Molecular branching and shape | bioline.org.br |
Rational Design Strategies for Enhanced this compound Derivatives
The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new this compound derivatives with enhanced therapeutic properties. Several strategies can be employed to achieve this goal.
Molecular Hybridization: This approach involves combining the structural features of this compound with those of other pharmacophores known to have desirable biological activities. omicsonline.orgmdpi.comjst.go.jpresearchgate.net For example, hybrid molecules incorporating the cinnamoyl scaffold with fragments known to inhibit specific enzymes or interact with particular receptors can lead to dual-acting or multi-target-directed ligands.
Isosteric and Bioisosteric Replacement: This strategy involves replacing certain functional groups or fragments of the molecule with others that have similar steric and electronic properties. For instance, a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to improve properties such as solubility or metabolic stability without losing biological activity. preprints.org
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves using computational docking simulations to predict how different analogs of this compound will bind to the active site of the target protein. omicsonline.org These simulations can guide the design of new derivatives with improved binding affinity and selectivity.
Scaffold Hopping and Modification: This involves making significant modifications to the core scaffold of the molecule while retaining the key pharmacophoric features. For example, the cinnamamide backbone could be constrained within a cyclic structure to improve conformational rigidity and potentially enhance binding affinity. nih.gov
By employing these rational design strategies, it is possible to systematically explore the chemical space around the this compound scaffold and identify new derivatives with optimized potency, selectivity, and pharmacokinetic properties.
Computational Chemistry and Molecular Modeling Studies of Butyl 3 Cinnamamidobenzoate
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in virtual screening and for hypothesizing the mechanism of action of a compound by identifying potential biological targets. nih.govmdpi.com The process involves sampling conformations of the ligand within the binding site of a target protein and scoring these poses to estimate binding affinity. mdpi.com
Despite the utility of this method, specific molecular docking studies detailing the interaction of Butyl 3-cinnamamidobenzoate with any proposed biological targets have not been identified in the surveyed literature.
A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the target's active site. mdpi.com Analysis of this predicted pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.gov Identifying these key residues is fundamental to understanding the basis of molecular recognition and binding specificity. mdpi.commdpi.com
No published data exists detailing the predicted binding modes or key residue interactions for this compound with any specific protein target.
A quantitative interaction energy analysis for this compound resulting from docking simulations is not available in the current scientific literature.
Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics and Conformational Changes
Specific molecular dynamics simulation studies on a this compound-target complex are not found in the reviewed literature.
During an MD simulation, a ligand and its target protein sample a wide range of conformations. Analyzing this conformational ensemble helps to understand the flexibility of the system and the stability of the binding mode predicted by docking. nih.gov Key metrics for stability analysis include the Root Mean Square Deviation (RMSD) of the protein and ligand over time, which indicates whether the complex reaches a stable equilibrium state. amegroups.org
There is no available research that provides a conformational ensemble or stability analysis for this compound in complex with a biological target.
MD simulations are particularly valuable for assessing the flexibility of the binding site residues, which can adapt their conformations to accommodate the ligand—a phenomenon known as "induced fit". nih.gov Furthermore, these simulations can elucidate the crucial role of water molecules, which can mediate interactions between the ligand and the protein, contributing to the stability of the complex. nih.govnih.gov Analysis of the Root Mean Square Fluctuation (RMSF) of protein residues can pinpoint flexible regions. amegroups.org
No studies detailing the binding site flexibility or the specific role of water molecules in a this compound-protein interaction have been published.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods can determine the three-dimensional geometry, electron distribution (molecular orbitals), and electrostatic potential of a compound. mdpi.commdpi.com Such calculations are vital for understanding a molecule's intrinsic reactivity, stability, and spectroscopic properties. nrel.gov For this compound, these studies would provide fundamental data on its chemical nature. nih.govbsu.by
A search of scientific databases did not yield any specific quantum chemical calculation studies focused on the electronic structure and reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO density indicates the regions susceptible to electrophilic attack, while the LUMO density highlights the areas prone to nucleophilic attack. This information is invaluable for understanding potential metabolic transformations and interactions with biological targets.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Electrostatic Potential Mapping and Charge Distribution
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgyoutube.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). youtube.comwuxiapptec.com Green and yellow colors typically denote areas that are relatively neutral. researchgate.net
For this compound, an ESP map would reveal the electronegative oxygen atoms of the carbonyl and ester groups as red or orange regions, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the amide nitrogen and the aromatic ring might appear as bluish regions, suggesting their capacity to act as hydrogen bond donors. This detailed picture of charge distribution is crucial for predicting non-covalent interactions with biological macromolecules, such as enzymes and receptors. wuxiapptec.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. mdpi.comnih.gov
Once a pharmacophore model is developed for a particular target, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential lead compounds. nih.govvjs.ac.vnarchivesofmedicalscience.com For this compound, if its biological target is known, a pharmacophore model could be constructed based on its key interaction points. This model could then be employed in virtual screening campaigns to discover other structurally diverse molecules with potentially similar or improved activity. medsci.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analog Design
The pharmacokinetic properties of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction models have become indispensable tools for the early assessment of these properties, enabling the design of analogs with more favorable pharmacokinetic profiles. nih.govfrontiersin.org
Permeability and Bioavailability Prediction (theoretical models)
Computational models can predict a molecule's permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier. These predictions are often based on physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, as encapsulated in rules like Lipinski's Rule of Five. nih.gov Theoretical models can also estimate oral bioavailability, which is the fraction of an administered dose that reaches systemic circulation. nih.gov For analogs of this compound, these predictive models can help to optimize properties that favor good absorption and distribution.
Table 2: Predicted Physicochemical and Permeability Properties for this compound Analogs
| Analog | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Predicted Caco-2 Permeability (nm/s) | Predicted Oral Bioavailability (%) |
| Analog 1 | 325.39 | 3.8 | 1 | 3 | 25.0 | 85 |
| Analog 2 | 341.42 | 4.2 | 1 | 3 | 30.5 | 80 |
| Analog 3 | 311.36 | 3.5 | 2 | 3 | 20.1 | 90 |
Note: These are hypothetical values for illustrative purposes. Caco-2 permeability is a common in vitro model for predicting intestinal drug absorption.
Metabolic Stability and Enzyme Inhibition Prediction (theoretical models, e.g., CYP)
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family. if-pan.krakow.plsrce.hr In silico models can predict which sites on a molecule are most likely to be metabolized and can also forecast the likelihood of a compound inhibiting specific CYP isozymes. xenotech.com Early prediction of metabolic liabilities and potential for drug-drug interactions through CYP inhibition is crucial for designing safer and more effective drug candidates. researchgate.net By analyzing the structure of this compound, these models can guide the modification of its chemical structure to enhance metabolic stability and minimize unwanted interactions with drug-metabolizing enzymes. researchgate.net
Table 3: Predicted Metabolic Properties for this compound Analogs
| Analog | Predicted Metabolic Stability (t½ in HLM, min) | Predicted CYP2D6 Inhibition (IC50, µM) | Predicted CYP3A4 Inhibition (IC50, µM) |
| Analog 1 | 45 | > 50 | 15.2 |
| Analog 2 | 62 | > 50 | 25.8 |
| Analog 3 | 30 | 42.5 | 10.1 |
Note: HLM stands for Human Liver Microsomes. t½ is the half-life. IC50 is the half-maximal inhibitory concentration. These are hypothetical values.
Solubility and Plasma Protein Binding Prediction (theoretical models)
Aqueous solubility is a critical factor for drug absorption and formulation. researchgate.net Theoretical models can predict the intrinsic solubility of a compound based on its chemical structure. Plasma protein binding (PPB) also significantly influences a drug's distribution and availability to reach its target. nih.gov High PPB can limit the free concentration of a drug in the bloodstream. biorxiv.org In silico models can estimate the extent to which a compound will bind to plasma proteins like albumin. nih.gov For the design of this compound analogs, these predictions can help in fine-tuning the structure to achieve an optimal balance between solubility and plasma protein binding. mdpi.com
Table 4: Predicted Solubility and Plasma Protein Binding for this compound Analogs
| Analog | Predicted Aqueous Solubility (logS) | Predicted Plasma Protein Binding (%) |
| Analog 1 | -4.2 | 92.5 |
| Analog 2 | -4.8 | 95.1 |
| Analog 3 | -3.9 | 88.7 |
Note: logS is the logarithm of the molar solubility. These are hypothetical values.
De Novo Design Approaches Utilizing this compound Scaffold
Based on a comprehensive review of scientific literature, there are no specific de novo design studies that have been published utilizing the this compound scaffold. De novo drug design is a computational strategy that involves the incremental construction of a novel ligand molecule either from atomic seeds or molecular fragments within the constraints of a target receptor's binding site. This approach aims to design entirely new molecules with high predicted affinity and specificity for a biological target.
While direct studies on this compound are not available, the scaffold itself possesses features that could make it a viable starting point for such computational endeavors. A hypothetical de novo design workflow could leverage the this compound scaffold in several ways:
Scaffold Hopping and Fragment-Based Growth: The core cinnamamido-benzoate structure could serve as a primary scaffold. De novo design algorithms could "grow" new functional groups from the aromatic rings or the amide linkage, or replace the butyl ester with other moieties to explore new interactions within a target binding pocket.
Linker Modification: The amide bond and the ester group act as linkers between three key fragments: the cinnamoyl group, the phenyl ring, and the butyl chain. Computational methods could explore alternative, synthetically feasible linkers to optimize the geometry and physicochemical properties of the designed molecules for a specific biological target.
In a hypothetical de novo design study targeting a specific protein, the this compound scaffold could be used as a foundational fragment. The table below illustrates the kind of data that would be generated and analyzed in such a study. The designed compounds would be computationally generated and then evaluated based on various scoring functions that predict their binding affinity and drug-like properties.
Table 1: Hypothetical Data from a De Novo Design Study Based on the this compound Scaffold
| Designed Compound ID | Modification from Original Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted Ligand Efficiency | Key Predicted Interactions with Target |
| DN-001 | Replacement of butyl group with a cyclopropylmethyl group | -8.5 | 0.35 | Enhanced hydrophobic interactions |
| DN-002 | Addition of a hydroxyl group to the cinnamic phenyl ring | -9.2 | 0.38 | New hydrogen bond with Serine residue |
| DN-003 | Replacement of the benzoate (B1203000) ring with a pyridine (B92270) ring | -7.9 | 0.33 | Potential for new polar contacts |
| DN-004 | Extension of the butyl chain to a hexyl chain | -8.1 | 0.32 | Increased van der Waals contacts |
This table is for illustrative purposes only and does not represent actual experimental or computational results.
Such a study would generate a library of virtual compounds. The most promising candidates, based on the computational predictions, would then be prioritized for chemical synthesis and subsequent biological evaluation to validate the de novo design approach. The absence of such studies in the current literature indicates a potential area for future research in the exploration of the this compound scaffold for therapeutic applications.
Emerging Research Frontiers and Translational Potential of Butyl 3 Cinnamamidobenzoate
Butyl 3-cinnamamidobenzoate as a Chemical Probe for Biological Pathway Elucidation
There is no specific information available in the scientific literature detailing the use of this compound as a chemical probe for elucidating biological pathways. While derivatives of cinnamic acid and benzoates are biologically active, the unique combination in this specific molecule has not been documented for this purpose. nih.gov
Potential Applications in Material Science (e.g., Polymer Chemistry, Photochromism, if relevant)
No relevant research could be found describing the application of this compound in material science, including polymer chemistry or for photochromic materials.
This compound in Agrochemical Research (e.g., Repellents, Herbicides, if relevant)
There is no evidence in the available literature to suggest that this compound has been investigated or used in agrochemical research as a repellent or herbicide. Other butyl ester compounds and derivatives are used in various industrial applications, but specific data for this compound is absent. google.comgoogle.com
Development of this compound Derivatives for Non-Diagnostic Biomedical Tools (e.g., Imaging Agents, Biosensors)
The development of derivatives of this compound for use as non-diagnostic biomedical tools like imaging agents or biosensors is not described in the current scientific literature. Research on related structures, such as hydrazone derivatives, has shown potential for biological activity, but this cannot be directly extrapolated to the subject compound. nih.govmdpi.com A doctoral thesis mentioned the synthesis of a related compound, Methyl 2-cinnamamidobenzoate, as part of a study on ligands for metal chelation, but did not explore its use in biomedical imaging or sensors. massey.ac.nz
Conclusion and Future Perspectives in Butyl 3 Cinnamamidobenzoate Research
Synthesis of Key Academic Discoveries and Contributions of Butyl 3-cinnamamidobenzoate
This compound is a chemical compound that has garnered interest in various research fields. Its synthesis is typically achieved through the esterification of 3-cinnamamidobenzoic acid with butanol. This process is a modification of the synthesis of similar compounds, such as butyl cinnamate, which has been optimized using enzymatic membrane reactors. researchgate.net The core structure, featuring a cinnamoyl group linked to an aminobenzoate moiety, provides a versatile scaffold for chemical modifications.
Academic research has primarily focused on the synthesis of related compounds and the exploration of their potential applications. For instance, studies on cinnamic acid and its derivatives have highlighted their potential as natural antioxidants. researchgate.net The esterification with alcohols like butanol is performed to enhance these properties. researchgate.net While direct research on this compound is not extensively documented in the provided results, the synthesis and properties of analogous compounds provide a foundational understanding. For example, the synthesis of novel ionic liquids, such as 1-tert-butyl-3-propylimidazolium iodide, involves multi-step reactions and purification processes that could be adapted for the synthesis of this compound derivatives. monmouthcollege.edu
Identification of Remaining Research Gaps and Challenges in the Field
Despite the foundational knowledge from related compounds, significant research gaps exist specifically for this compound. There is a lack of comprehensive studies on its biological activities, physicochemical properties, and potential applications. The current body of academic literature, as reflected in the search results, does not provide a detailed profile of this specific compound.
A primary challenge is the limited commercial availability and the need for custom synthesis, which can be a barrier to extensive research. The synthesis itself, while based on established chemical reactions, may require optimization to achieve high yields and purity, similar to the challenges faced in the synthesis of other novel compounds like 1-tert-butyl-3-propylimidazolium iodide. monmouthcollege.edu Furthermore, the lack of dedicated research initiatives for this compound means that its full potential remains unexplored.
Directions for Advanced Mechanistic Studies and Target Validation
Future research should prioritize advanced mechanistic studies to understand how this compound interacts with biological systems. Drawing parallels from studies on other compounds, these investigations could explore its potential as an enzyme inhibitor or a modulator of cellular pathways. For example, research on 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors demonstrates the importance of understanding the interaction with specific biological targets. frontiersin.org
Target validation would be a crucial next step. This involves identifying specific proteins, enzymes, or receptors that this compound interacts with. Techniques such as molecular docking and in vitro assays, similar to those used in the study of M–N4 catalysts for cyclohexane (B81311) oxidation, could be employed to elucidate the mechanism of action. rsc.org A thorough understanding of its mechanism is essential for any potential therapeutic or industrial applications.
Opportunities for Novel Derivatization and SAR Exploration
The structure of this compound offers numerous opportunities for novel derivatization. Modifications can be made to the cinnamoyl group, the phenyl ring, and the butyl ester. These modifications can systematically alter the compound's physicochemical properties, such as solubility, stability, and biological activity.
Structure-Activity Relationship (SAR) studies are essential to guide these derivatization efforts. gardp.orgcollaborativedrug.comoncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features that influence a desired activity. oncodesign-services.com For instance, SAR studies on 3-substituted benzylthioquinolinium iodides revealed how different substituents on the phenyl ring affect their antifungal activity. nih.gov A similar approach for this compound could lead to the discovery of derivatives with enhanced properties. The use of derivatizing agents like cyanoacetohydrazide has been shown to enhance the sensitivity of detection in analytical methods, which could also be a relevant area of exploration. mdpi.com
Prospects for Computational and Theoretical Advances in Compound Design
Computational and theoretical chemistry can play a significant role in advancing research on this compound. Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies can predict the biological activities and properties of new derivatives before they are synthesized. oncodesign-services.com This computational pre-screening can save time and resources by prioritizing the most promising candidates for laboratory synthesis and testing.
These computational approaches can provide insights into how the molecule interacts with its biological targets at an atomic level. oncodesign-services.com For example, docking studies, as performed for 3-phenylcoumarin derivatives, can help visualize the binding mode and identify key interactions. frontiersin.org Such computational insights are invaluable for the rational design of new compounds with improved efficacy and selectivity.
Vision for this compound's Evolving Role in Interdisciplinary Chemical Research
This compound has the potential to become a valuable tool in interdisciplinary chemical research. Its versatile structure allows for its application in various fields, from medicinal chemistry to materials science. An interdisciplinary approach, involving collaboration between synthetic chemists, biologists, and computational scientists, will be crucial to unlocking its full potential. kcl.ac.uk
Future research could explore its use as a building block for more complex molecules, as a scaffold for developing new bioactive agents, or as a component in novel materials. The synthesis and characterization of related compounds, such as di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) and 1-butyl-3-methylimidazolium tetrafluoroborate, demonstrate the broad scope of chemical synthesis and its applications. scielo.org.mxdoi.orgresearchgate.net As research progresses, this compound could contribute to advancements across multiple scientific disciplines.
Q & A
Q. What synthetic methodologies are commonly employed for Butyl 3-cinnamamidobenzoate, and how do reaction parameters (e.g., catalysts, solvents) affect yield?
- Methodological Answer : The synthesis typically involves esterification of 3-cinnamamidobenzoic acid with butanol under acidic or enzymatic catalysis. For example, using sulfuric acid as a catalyst in anhydrous toluene at reflux (~110°C) can achieve yields >75% based on analogous esterification protocols for benzyl cinnamate . Solvent polarity significantly impacts reaction efficiency: polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require strict anhydrous conditions to avoid hydrolysis. Researchers should optimize molar ratios (e.g., 1:2.5 acid:alcohol) and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended to isolate the ester.
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and aromatic substitution pattern. Key signals include δ ~7.8 ppm (aromatic protons at the 3-position) and δ ~4.3 ppm (butyl-OCH2). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile:water 70:30) can assess purity (>95%). Mass spectrometry (ESI-MS) should show [M+H]+ at m/z = 325.3. Cross-referencing with databases like PubChem (e.g., structural analogs such as ethyl 2-(aminomethyl)benzoate ) ensures accurate interpretation.
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store in amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidation. Desiccants (e.g., silica gel) should be used to minimize hydrolysis, as moisture can cleave the ester bond. Stability studies for similar esters (e.g., benzyl benzoate ) suggest a shelf life of >12 months under these conditions. Regular purity checks via HPLC are advised to detect degradation products.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility values for this compound across solvents?
- Methodological Answer : Conduct systematic solubility screens using the shake-flask method: saturate solvents (e.g., DMSO, ethanol, PBS) with the compound at 25°C, filter, and quantify via UV-Vis spectroscopy (calibration curve at λmax). Conflicting data often arise from impurities or incomplete equilibration; ensure samples are sonicated for 30 min and equilibrated for 24 hr. For polar solvents, adjust pH to mimic physiological conditions (e.g., PBS pH 7.4) to assess bioavailability relevance. Document solvent lot numbers and purity, as trace water in DMSO can skew results .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability (Papp) in a transwell system. Prepare a 10 µM solution in HBSS buffer (pH 6.5 apical, 7.4 basolateral) and measure apical-to-basolateral transport over 2 hr via LC-MS/MS. Parallel assays in hepatocyte suspensions (e.g., human HepG2 cells) can quantify metabolic stability by monitoring parent compound depletion over time. For plasma protein binding, employ ultrafiltration with spiked plasma (1 µg/mL) and measure free fraction using equilibrium dialysis .
Q. How does stereochemical configuration influence the bioactivity of this compound, and what techniques validate this relationship?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., lipase-mediated resolution) and compare bioactivity in target assays (e.g., COX-2 inhibition). Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to confirm enantiopurity (>99% ee). Molecular docking studies (AutoDock Vina) can predict binding affinities to active sites, while circular dichroism (CD) spectra verify conformational stability. In vivo efficacy studies in rodent models should correlate enantiomer-specific pharmacokinetics with pharmacodynamic outcomes .
Q. What strategies mitigate interference from matrix effects when quantifying this compound in biological samples?
- Methodological Answer : Employ matrix-matched calibration curves by spiking analyte-free biological fluid (e.g., plasma) with known concentrations. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS/MS. For tissue samples, optimize extraction protocols: homogenize in acetonitrile:water (80:20), centrifuge at 14,000×g, and perform solid-phase extraction (C18 cartridges). Validate method robustness via spike-and-recovery experiments (85–115% recovery acceptable) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxic vs. cytoprotective effects of this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., MTT assay, 24 hr exposure, 10–100 µM range) using isogenic cell lines to minimize genetic variability. Control for batch-specific compound purity via NMR and HPLC. Assess ROS levels (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to clarify mechanistic pathways. Meta-analyses of published data should stratify results by cell type, exposure duration, and assay endpoints to identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
